molecular formula C9H17N5O3S B12532681 3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid CAS No. 819864-52-3

3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid

Cat. No.: B12532681
CAS No.: 819864-52-3
M. Wt: 275.33 g/mol
InChI Key: GFPCRSWFDYKFBM-UHFFFAOYSA-N
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Description

3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, a cyclopentyl group, and a sulfonic acid group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentyl group is then introduced through a substitution reaction, followed by the addition of the sulfonic acid group via sulfonation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or cyclopentyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized sulfonic acids, reduced amines, and substituted tetrazole or cyclopentyl derivatives.

Scientific Research Applications

3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid is unique due to its combination of a tetrazole ring, cyclopentyl group, and sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

819864-52-3

Molecular Formula

C9H17N5O3S

Molecular Weight

275.33 g/mol

IUPAC Name

3-[[1-(2H-tetrazol-5-yl)cyclopentyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C9H17N5O3S/c15-18(16,17)7-3-6-10-9(4-1-2-5-9)8-11-13-14-12-8/h10H,1-7H2,(H,15,16,17)(H,11,12,13,14)

InChI Key

GFPCRSWFDYKFBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NNN=N2)NCCCS(=O)(=O)O

Origin of Product

United States

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